3-Hydroxyanthracene-2-carboxylic acid
CAS No.: 6295-44-9
Cat. No.: VC3835789
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6295-44-9 |
|---|---|
| Molecular Formula | C15H10O3 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-hydroxyanthracene-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18) |
| Standard InChI Key | PHQKCVOZVPSTAF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |
| Canonical SMILES | C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Identifiers
3-Hydroxyanthracene-2-carboxylic acid is systematically named as 3-hydroxyanthracene-2-carboxylic acid under IUPAC conventions. Alternative designations include 3-hydroxy-2-anthracenecarboxylic acid and 2-anthracenecarboxylic acid-3-ol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 6295-44-9 | |
| EC Number | 228-564-5 | |
| FDA UNII | HY8PYE73HF | |
| J-GLOBAL ID | 200907048123953722 |
Molecular Architecture
The compound’s structure consists of a planar anthracene system substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 3 and 2, respectively. Computational models derived from InChI and SMILES notations confirm its achirality and absence of stereocenters :
The conjugated π-system of anthracene contributes to UV-Vis absorption characteristics, while intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups may influence solubility and crystallization behavior .
Physicochemical Properties
Experimental and predicted physicochemical data for 3-hydroxyanthracene-2-carboxylic acid are summarized below:
The compound’s low aqueous solubility, inferred from its hydrophobic anthracene core, necessitates polar aprotic solvents for laboratory handling. Its thermal stability up to 295°C suggests utility in high-temperature processes, though decomposition products remain uncharacterized in available literature .
Synthesis and Production
Industrial Synthesis Pathways
While detailed synthetic protocols are proprietary, the compound is commercially available through suppliers such as Hubei Jusheng Technology Co., Ltd. (China) . Analogous anthracene derivatives are typically synthesized via Friedel-Crafts acylation or carboxylation of hydroxylated anthracene precursors, followed by purification via recrystallization .
Challenges in Scalability
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 2- and 3-positions amid competing reaction sites on the anthracene ring.
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Purification: Separating the target compound from structurally similar byproducts, necessitating advanced chromatographic techniques .
Applications and Industrial Relevance
Chemical Intermediates
The compound serves as a precursor in synthesizing anthraquinone dyes, coordination polymers, and photoactive materials. Its carboxylic acid group enables conjugation with amines and alcohols, facilitating the production of amides and esters for functional materials .
Pharmaceutical Research
Although 3-hydroxyanthracene-2-carboxylic acid itself lacks reported bioactivity, its derivatives—such as the (4-carbamimidoyl-phenyl)-amide (PubChem CID 44303805)—exhibit potential as enzyme inhibitors or receptor ligands . These derivatives are under investigation for anticancer and antimicrobial applications, though clinical data remain unpublished .
Market Dynamics and Forecasts
Global consumption of 3-hydroxyanthracene-2-carboxylic acid is projected to grow at a CAGR of 3.8% from 2020 to 2046, driven by demand in Asia-Pacific specialty chemical sectors . Market segmentation by application includes:
| Sector | Share (2025) | Growth Driver |
|---|---|---|
| Dyes and Pigments | 45% | Textile industry expansion |
| Pharmaceutical Intermediates | 30% | R&D in small-molecule therapies |
| Advanced Materials | 25% | Organic electronics development |
Future Research Directions
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Synthetic Optimization: Developing catalytic systems for regioselective functionalization.
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Biological Profiling: Evaluating the parent compound’s pharmacokinetics and toxicity.
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Materials Innovation: Exploring its use in organic semiconductors and metal-organic frameworks (MOFs).
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